3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide
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Overview
Description
3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide typically involves multistep reactions starting from readily available precursors. The key steps include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through condensation reactions involving appropriate aldehydes and amines, followed by cyclization.
Functionalization of the core: Introduction of the cyclopentyl and phenyl groups can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Final amide formation: The propanamide moiety is introduced through amidation reactions, typically using reagents like carbodiimides for activation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studying the biological pathways and molecular targets in various diseases.
Industrial Applications: It can be used in the development of new materials with specific properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial properties.
Imidazo[1,5-a]pyrimidine derivatives: These compounds also have a fused bicyclic structure and are used in various medicinal applications.
Uniqueness
3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and phenyl groups contribute to its stability and specificity in binding to molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-cyclopentyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-20(24-21-22-12-5-13-25(15)21)17-8-4-9-18(14-17)23-19(26)11-10-16-6-2-3-7-16/h4-5,8-9,12-14,16H,2-3,6-7,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHRAGJDILODDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CCC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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